
N-Trimethyllysine
Übersicht
Beschreibung
N-Trimethyllysine (TML), also known as ε-N,N,this compound, is a post-translationally modified amino acid derived from the methylation of lysine residues in proteins, particularly histones and mitochondrial cytochromes . It serves as a critical precursor in the biosynthesis of L-carnitine, a molecule essential for fatty acid oxidation and mitochondrial energy production . TML is generated via the enzymatic transfer of three methyl groups from S-adenosylmethionine (SAM) to lysine residues, catalyzed by lysine methyltransferases such as METTL20 in humans .
Clinically, elevated serum TML levels are strongly associated with the presence, severity, and prognosis of heart failure, likely due to its role in the carnitine-TMAO (trimethylamine N-oxide) pathway, which influences cardiovascular pathology . Recent studies also highlight its anabolism during colonic fermentation, suggesting a gut microbiota-mediated contribution to systemic TML levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyllysine can be synthesized through the methylation of lysine residues in proteins. This process involves the action of protein lysine methyltransferases, which transfer methyl groups from S-adenosylmethionine to the lysine residues . The reaction conditions typically require the presence of cofactors such as Fe²⁺ and 2-oxoglutarate .
Industrial Production Methods
In industrial settings, trimethyllysine is often produced through the enzymatic breakdown of endogenous proteins containing trimethyllysine residues. This method is preferred due to its efficiency and the availability of trimethyllysine in various vegetable sources .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Trimethyllysin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.
Substitution: Trimethyllysin kann an Substitutionsreaktionen teilnehmen, insbesondere im Kontext von Proteinmodifikationen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Trimethyllysin verwendet werden, sind S-Adenosylmethionin zur Methylierung und 2-Oxoglutarat zur Hydroxylierung . Die Reaktionen erfordern oft spezifische Kofaktoren wie Fe²⁺ und molekularen Sauerstoff .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Trimethyllysin gebildet werden, umfassen Hydroxyl-Trimethyllysin und verschiedene methylierte Derivate, abhängig von den spezifischen Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Carnitine
Overview
TML is a precursor in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production. The conversion of TML to carnitine involves several enzymatic reactions, notably the hydroxylation by TML hydroxylase.
Table 1: Enzymatic Pathway of Carnitine Biosynthesis
Step | Enzyme | Substrate | Product |
---|---|---|---|
1 | N-Trimethyllysine hydroxylase | This compound | β-Hydroxy-TML |
2 | γ-Butyrobetaine hydroxylase | β-Hydroxy-TML | Carnitine |
Case Study
In a study examining the metabolic pathways involved in carnitine synthesis, researchers found that dietary intake of methionine significantly influences TML levels, thereby affecting carnitine production. This highlights the importance of dietary sources in maintaining optimal levels of TML and subsequently carnitine synthesis .
Role in Epigenetics
Overview
TML is recognized for its role in epigenetic modifications, particularly through methylation processes. Protein lysine methyltransferases (KMTs) and demethylases (KDMs) utilize TML to modify histones, which can alter gene expression.
Table 2: Key Enzymes Involved in TML Methylation
Enzyme Type | Function |
---|---|
KMTs | Add methyl groups to lysines |
KDMs | Remove methyl groups from lysines |
Case Study
Research has shown that dysregulation of trimethylation states, particularly Kme3 (tri-methylation), is linked to various diseases, including cancer and cardiovascular diseases. A study indicated that elevated levels of TML could predict cardiovascular mortality among patients with coronary heart disease . This underscores the potential for TML as a biomarker for disease risk assessment.
Potential Drug Development
Overview
The unique properties of TML have led to its exploration as a target for drug development, particularly in the context of epigenetic therapies. Small molecule inhibitors targeting KMTs and KDMs are being investigated to modulate TML's effects on gene expression.
Table 3: Potential Drug Targets Related to TML
Target Enzyme | Potential Drug Candidates |
---|---|
KMTs | Small molecule inhibitors |
KDMs | Compounds designed to enhance demethylation |
Case Study
Recent advancements have demonstrated that specific inhibitors can effectively modulate the activity of enzymes involved in TML metabolism. For instance, compounds that block KMT activity have shown promise in reducing tumor growth in preclinical models . This suggests a therapeutic avenue for targeting epigenetic modifications associated with cancer.
Nutritional Implications
Overview
TML is also significant in nutritional science, particularly concerning amino acid metabolism and supplementation strategies. Its role as a methyl donor highlights its importance in maintaining metabolic health.
Table 4: Dietary Sources of Methionine (Precursor for TML)
Food Source | Methionine Content (mg per 100g) |
---|---|
Beef | 600 |
Chicken | 500 |
Fish | 700 |
Eggs | 400 |
Case Study
A clinical trial exploring the effects of methionine-rich diets on plasma levels of TML found that increased dietary methionine significantly elevated TML concentrations, suggesting dietary modulation can influence metabolic pathways linked to energy production and epigenetic regulation .
Wirkmechanismus
Trimethyllysine exerts its effects through the methylation of lysine residues in proteins. This methylation alters the biophysical properties of lysine, affecting protein function and interactions . The primary molecular targets include histone proteins, where trimethyllysine plays a central role in the regulation of chromatin structure and gene expression . The methylation reaction occurs via an S_N2 mechanism, resulting in the conversion of S-adenosylmethionine into S-adenosylhomocysteine .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Methylated Lysine Derivatives
Key Differences :
- Methylation vs. Acetylation : While TML and other methylated lysines regulate gene expression and metabolic pathways, acetylated lysines (e.g., N-acetyllysine) primarily modulate chromatin accessibility and protein-protein interactions .
- Methylation State-Specific Roles: Trimethylation (TML) is irreversible under physiological conditions, unlike mono- and dimethylation, which can be dynamically regulated by demethylases like KDM4 .
Key Differences :
- TML is unique as the only carnitine precursor derived from proteolytic degradation of methylated proteins, whereas γ-butyrobetaine and carnitine are synthesized de novo in specific tissues .
Clinical and Metabolic Context
TML vs. TMAO
- TML : Direct precursor of TMAO via gut microbiota-dependent metabolism. Elevated TML correlates with heart failure severity independent of TMAO levels .
- TMAO : Formed from dietary carnitine/choline via microbial trimethylamine (TMA) conversion. Associated with atherosclerosis and renal dysfunction .
TML vs. Other Methylated Metabolites
- S-Adenosylhomocysteine (SAH): A methyltransferase inhibitor; inversely correlates with TML in cerebrospinal fluid during neurodegenerative processes .
- O-Acetylcarnitine : A carnitine derivative with neuroprotective roles; levels decrease longitudinally in Huntington’s disease, unlike TML .
Enzymatic and Structural Insights
- TML Hydroxylase : Requires α-ketoglutarate, Fe²⁺, and oxygen for activity, distinguishing it from other hydroxylases in carnitine synthesis .
- Cytochrome c Methylation: TML is found at specific lysine residues (e.g., position 72 in yeast cytochrome c), unlike mono- or dimethylated lysines, which occupy distinct sites .
Biologische Aktivität
N-Trimethyllysine (TML) is a post-translationally modified amino acid that plays a critical role in various biological processes, particularly in the biosynthesis of carnitine and the regulation of epigenetic mechanisms. This article explores the biological activity of TML, focusing on its metabolic pathways, interactions with proteins, and implications in health and disease.
Overview of this compound
This compound is synthesized from lysine through a series of methylation reactions catalyzed by specific methyltransferases. The primary function of TML is as a precursor for carnitine, which is essential for fatty acid metabolism. The biosynthetic pathway involves several enzymatic steps, including the action of ε-N-trimethyllysine hydroxylase (TMLH) and γ-butyrobetaine hydroxylase (BBOX) .
Carnitine Biosynthesis
The conversion of TML to carnitine occurs predominantly in the mitochondria. The pathway can be summarized as follows:
- TML Hydroxylation : TML is hydroxylated by TMLH to form γ-butyrobetaine.
- Conversion to Carnitine : γ-butyrobetaine is then hydroxylated by BBOX to produce carnitine.
This pathway highlights the importance of TML availability; studies indicate that insufficient levels of TML can limit carnitine synthesis, potentially impacting energy metabolism .
Epigenetic Roles
TML also plays a significant role in epigenetic regulation. It serves as a substrate for lysine methylation on histone proteins, influencing gene expression. The recognition of trimethylated lysines by epigenetic reader proteins is crucial for the modulation of chromatin structure and function.
- Cation–π Interactions : Reader proteins recognize trimethyllysine through favorable cation–π interactions with aromatic residues within their binding pockets. This mechanism facilitates the recruitment of effector proteins that can modulate transcriptional activity .
- Impact on Gene Expression : The presence of trimethylated lysines on histones can either activate or repress transcription depending on the context, illustrating the dual role of TML in cellular signaling .
Study 1: Trimethyllysine Availability and Carnitine Levels
A study conducted on growing rats demonstrated that the availability of ε-N-trimethyllysine directly regulates the rate of carnitine biosynthesis. It was found that increased dietary TML led to elevated carnitine levels, suggesting a direct correlation between TML intake and metabolic efficiency .
Study 2: Epigenetic Implications in Cancer
Research has shown that dysregulation of protein methylation, including that involving trimethyllysine, is linked to various diseases such as cancer and inflammation. This highlights the potential for targeting TML-related pathways in therapeutic strategies .
Tables Summarizing Key Findings
Biological Activity | Description | Implications |
---|---|---|
Carnitine Biosynthesis | Precursor for carnitine synthesis from TML | Essential for fatty acid metabolism |
Epigenetic Regulation | Substrate for histone methylation | Influences gene expression |
Disease Association | Linked to cancer and inflammation due to methylation dysregulation | Potential therapeutic target |
Q & A
Q. Basic: What are the established methodologies for quantifying N-Trimethyllysine in biological samples, and how can reproducibility be ensured?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated this compound) is the gold standard due to its specificity for distinguishing this compound from structurally similar metabolites like other methylated lysines . Key steps include:
- Sample preparation : Deproteinization using ice-cold acetonitrile or methanol, followed by solid-phase extraction to remove interfering lipids .
- Chromatographic separation : Hydrophilic interaction liquid chromatography (HILIC) columns to retain polar metabolites .
- Validation : Spike-and-recovery experiments with biological matrices (e.g., plasma, tissue homogenates) to account for matrix effects .
For reproducibility, adhere to NIH preclinical reporting guidelines, including batch randomization, blinding of analysts, and detailed documentation of LC gradient conditions and MS fragmentation parameters (e.g., m/z 189.16 → 84.08 for this compound) .
Q. Basic: What are the key enzymatic steps in this compound biosynthesis, and how are these pathways experimentally validated?
Answer:
this compound is synthesized via two critical steps:
Lysine methylation : Catalyzed by lysine methyltransferases (e.g., SETD7), which transfer methyl groups from S-adenosylmethionine (SAM) to lysine residues in histone or non-histone proteins .
Proteolytic release : Cleavage by trypsin-like proteases to liberate free this compound from methylated proteins .
Validation methods include:
- Radiolabeling : Incubating cells with ³H-SAM to track methyl group incorporation .
- Knockout models : CRISPR-Cas9 deletion of methyltransferases followed by LC-MS quantification of this compound depletion .
Q. Advanced: How can researchers resolve contradictions in reported associations between serum this compound levels and cardiovascular disease severity?
Answer:
Discrepancies arise from:
- Preanalytical variables : Fasting status (this compound increases postprandially) and sample hemolysis (erythrocytes contain high levels) .
- Confounding factors : Gut microbiota composition, which modulates this compound anabolism during colonic fermentation .
Methodological solutions : - Stratified analysis : Subgroup patients by renal function (this compound is renally cleared) and microbiome profiles (16S rRNA sequencing) .
- Dynamic monitoring : Serial measurements during disease progression rather than single timepoints .
Q. Advanced: What experimental designs are optimal for investigating this compound's role in epigenetic regulation versus metabolic pathways (e.g., carnitine synthesis)?
Answer:
- Compartment-specific tracing : Use ¹³C-labeled this compound in cell fractionation studies to distinguish nuclear (epigenetic) vs. mitochondrial (metabolic) pools .
- Dual knockdown models : Silencing both histone methyltransferases (e.g., SETD7) and carnitine biosynthesis enzymes (e.g., TMLHE) to parse overlapping functions .
- Cross-species validation : Compare this compound flux in Neurospora crassa (a carnitine biosynthesis model) and mammalian cell lines .
Q. Basic: How can this compound be distinguished from other trimethylated lysine derivatives (e.g., trimethylornithine) in vitro?
Answer:
- Antibody-based methods : Commercial monoclonal antibodies (e.g., Abcam ab185913) with validated cross-reactivity profiles .
- MS/MS fragmentation : this compound produces a diagnostic fragment at m/z 84.08 (C₅H₁₀N⁺), while trimethylornithine fragments at m/z 70.07 (C₄H₈N⁺) .
Q. Advanced: What computational tools are available to predict this compound-protein interactions, and how reliable are these models?
Answer:
- Molecular dynamics (MD) simulations : GROMACS or AMBER to model side-chain interactions between this compound and reader proteins (e.g., Tudor domains) .
- Machine learning : Train random forest classifiers on structural data (e.g., Protein Data Bank entries) to predict binding affinities .
Validation : Compare computational predictions with surface plasmon resonance (SPR) data measuring dissociation constants (Kd) .
Q. Table 1: Key Metabolic and Epigenetic Roles of this compound
Q. Advanced: What ethical and technical challenges arise in human studies linking this compound to heart failure?
Answer:
Eigenschaften
CAS-Nummer |
19253-88-4 |
---|---|
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(trimethylazaniumyl)hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
MXNRLFUSFKVQSK-QMMMGPOBSA-N |
SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N |
Isomerische SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N |
Kanonische SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Key on ui other cas no. |
19253-88-4 |
Physikalische Beschreibung |
Solid |
Synonyme |
6-N-L-trimethyl-L-lysine epsilon-N-trimethyl-L-lysine epsilon-N-trimethyl-lysine N(6),N(6),N(6)-trimethyl-L-lysine TRIMETHYLLLYSINE trimethyllysine trimethyllysine chloride, (S)-isomer trimethyllysine hydroxide, inner salt, (S)-isomer trimethyllysine hydroxide,inner salt, (+-)-isomer trimethyllysine, (+-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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